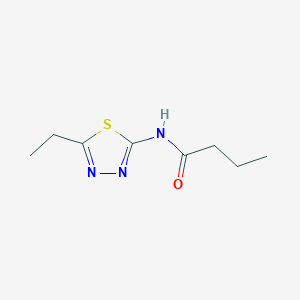

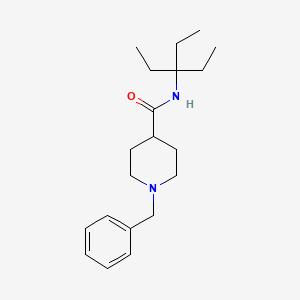

![molecular formula C18H25N3O B5548715 2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives, including 3-piperazinyl quinolinone compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. They have been explored for potential therapeutic applications, including as mixed dopamine D2/D4 receptor antagonists, which indicates their potential in treating neurological disorders (Zhao et al., 2000).

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategic functionalization to enhance their biological activity. For example, the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives showcases the methodological diversity in accessing quinoline frameworks with varied substituents for biological testing (Tominaga et al., 1984).

Molecular Structure Analysis

Molecular structure elucidation is crucial for understanding the activity of quinoline derivatives. Advanced techniques such as X-ray diffraction studies have been utilized to determine the crystal structure of quinoline compounds, providing insight into their molecular conformations (Desai et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that are essential for their functional diversification. The reactivity of these compounds towards nucleophilic substitution or condensation reactions contributes to the synthesis of novel derivatives with potential biological activities (Patel & Vohra, 2006).

Applications De Recherche Scientifique

Antibacterial Activity

Norfloxacin , a fluorinated piperazinyl-substituted congener of nalidixic acid, shows enhanced antibacterial activity against Gram-negative pathogens and some Gram-positive organisms compared to nalidixic acid. It has been effective in treating urinary tract infections, bacterial gastroenteritis, and gonorrhea due to penicillin-resistant N. gonorrhoeae (Holmes et al., 2012).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, offering a promising approach for corrosion prevention in various industries (Verma et al., 2020).

Anti-Mycobacterial Activity

Piperazine and its analogues have been noted for their potent anti-mycobacterial properties, showing activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing new anti-tuberculosis medications (Girase et al., 2020).

Metabolic Cytoprotection

Trimetazidine (TMZ) , a piperazine derivative, is employed for angina pectoris treatment, exerting its anti-ischemic effect through metabolic cytoprotection rather than affecting hemodynamics or myocardial oxygen consumption. Its action involves influencing myocardial energetic metabolism and reducing fatty acid utilization (Cargnoni et al., 1999).

Propriétés

IUPAC Name |

2,7,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-12-5-6-15-17(13(12)2)19-14(3)16(18(15)22)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAWBJIQMWDYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)